N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide
Description
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-14-5-3-12(4-6-14)10-20-11-13(8-16(20)21)9-19-17(22)15-2-1-7-23-15/h1-7,13H,8-11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTRNUJRMOQBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Strategy
A diene precursor, N-(4-fluorobenzyl)-N-allyl-2-(allylamino)acetamide , undergoes RCM using a Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours. This method yields the pyrrolidinone ring with 82% conversion efficiency , though post-reaction purification via silica chromatography is required to isolate the racemic product.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Catalyst | Grubbs II (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 40°C |
| Time | 12 hours |
| Yield | 82% (after purification) |
Reductive Amination Pathway
Alternative routes employ reductive amination of 4-fluorobenzylamine with ethyl 3-oxopyrrolidine-1-carboxylate in methanol, using sodium cyanoborohydride (NaBH3CN) as the reductant. This method achieves a 75% yield but requires careful pH control (pH 5–6) to suppress imine hydrolysis.
Thiophene-2-Carboxamide Coupling
Acyl Chloride-Mediated Amidation
Activation of thiophene-2-carboxylic acid to its corresponding acyl chloride is achieved using oxalyl chloride (2.1 equiv) in acetonitrile at 0–5°C. Subsequent reaction with 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-ylmethanamine in tetrahydrofuran (THF) with N-methylmorpholine (2.4 equiv) as a base yields the target compound.
Optimized Coupling Parameters
Coupling Reagent-Assisted Synthesis
For laboratories avoiding acyl chlorides, HATU (1.1 equiv) and DIPEA (3 equiv) in dimethylformamide (DMF) facilitate amide bond formation at room temperature. This method offers a 89% yield but necessitates HPLC purification to remove urea byproducts.
Critical Process Parameters and Yield Optimization
Solvent Selection
Temperature Control
Purification Strategies
- Recrystallization : Methanol/water (3:1 v/v) achieves >99% purity.
- Chromatography : Silica gel (ethyl acetate/hexanes gradient) resolves diastereomers in racemic mixtures.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Scalability and Industrial Considerations
Batch processes using oxalyl chloride and Grubbs catalysts face challenges in cost and waste management. Continuous-flow systems are being explored to improve stoichiometric efficiency, with preliminary data showing 15% reduction in solvent use and 20% higher throughput .
Chemical Reactions Analysis
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its unique structural features.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with receptor sites, leading to downstream effects such as anti-inflammatory or anti-cancer activities .
Comparison with Similar Compounds
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Tipepidine: Known for its antitussive properties.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Biological Activity
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H19FN2O2S, with a molecular weight of approximately 346.4 g/mol. Its structure features a pyrrolidinone ring, a fluorobenzyl group, and a thiophene ring, which contribute to its unique chemical properties and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H19FN2O2S |
| Molecular Weight | 346.4 g/mol |
| Functional Groups | Pyrrolidinone, Fluorobenzyl, Thiophene |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors implicated in neurological and inflammatory conditions. Its ability to modulate enzyme activity suggests significant implications for drug development.
Anticancer Properties
In studies examining thiophene carboxamide derivatives, compounds similar to this compound demonstrated promising anticancer activity. For instance, certain derivatives showed effective inhibition of Hep3B cancer cell line proliferation with IC50 values as low as 5.46 µM . The presence of the thiophene ring contributes to the compound's ability to interact with tubulin, mimicking the action of established anticancer drugs like Combretastatin A-4 (CA-4) .
Inflammatory Response Modulation
The compound's structural characteristics suggest potential anti-inflammatory properties. By influencing pathways related to inflammation, it may serve as a candidate for treating conditions characterized by excessive inflammatory responses.
Study on Thiophene Derivatives
A significant study involved synthesizing various thiophene carboxamide derivatives to evaluate their biological activities. Among these, specific compounds exhibited notable activity against cancer cell lines, indicating that modifications in structure could enhance therapeutic efficacy. For example:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound 2b | 5.46 | Hep3B |
| Compound 2e | 12.58 | Hep3B |
These findings highlight the importance of structural variations in enhancing biological activity .
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in developing new therapeutic agents for cancer and inflammatory diseases. Its ability to modulate critical biological pathways positions it as a valuable candidate for further research.
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide?
The synthesis typically involves:
- Step 1 : Formation of the pyrrolidinone core via cyclization reactions using reagents like phosphorus oxychloride (for dehydration) .
- Step 2 : Fluorobenzyl group introduction via nucleophilic substitution or coupling reactions under reflux conditions (e.g., dimethylformamide or ethanol) .
- Step 3 : Thiophene-2-carboxamide coupling using carbodiimide-based activating agents (e.g., EDC/HOBt) .
Q. Optimization Strategies :
- Reaction Conditions : Adjusting temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loadings (e.g., Pd/C for hydrogenation) to improve yields (60–85%) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for ≥95% purity .
Q. How is the structural integrity of this compound validated in academic research?
Methodological approaches include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorobenzyl CH at δ 4.3–4.5 ppm, pyrrolidinone carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. ~350.3 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolving 3D conformation to assess steric effects on biological activity .
Critical Note : Discrepancies in NMR shifts (e.g., thiophene protons) may arise from solvent polarity or impurities; cross-validate with IR (carbonyl stretch ~1650 cm) .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data for this compound?
Example: Inconsistent enzyme inhibition results (e.g., IC variability in kinase assays):
- Hypothesis Testing : Check assay conditions (ATP concentration, pH) and compound stability (e.g., hydrolysis in buffer) .
- Dose-Response Refinement : Repeat assays with extended concentration gradients (0.1–100 µM) and include positive controls (e.g., staurosporine) .
- Structural Analog Comparison : Test derivatives lacking the fluorobenzyl group to isolate pharmacophoric contributions .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., PARP-1 vs. PARP-2) .
- SAR Analysis : Modify the pyrrolidinone ring’s substituents (e.g., methyl vs. hydrogen) and quantify binding energy changes (ΔG) .
- ADMET Prediction : SwissADME to optimize logP (target <3) and rule out hepatotoxicity .
Case Study : A derivative with a morpholinosulfonyl group showed 10-fold higher PARP-1 affinity (K = 15 nM) vs. parent compound (K = 150 nM) .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
- RNA Sequencing : Identify downstream gene expression changes (e.g., apoptosis markers like Bax/Bcl-2) .
- Metabolomics : LC-MS profiling to track metabolic pathway disruptions (e.g., glycolysis inhibition) .
Key Finding : In cancer cell lines, the compound induced ROS accumulation (2.5-fold increase) and G1/S arrest, validated via flow cytometry .
Q. How are stability and solubility challenges addressed during formulation for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO/PEG-400) or cyclodextrin complexes to achieve ≥1 mg/mL in PBS .
- Stability Testing : HPLC monitoring under physiological conditions (pH 7.4, 37°C) reveals <5% degradation over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
